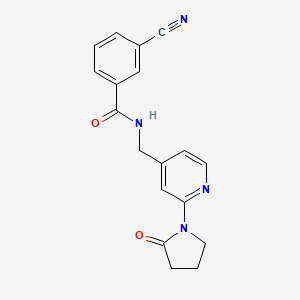

3-cyano-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c19-11-13-3-1-4-15(9-13)18(24)21-12-14-6-7-20-16(10-14)22-8-2-5-17(22)23/h1,3-4,6-7,9-10H,2,5,8,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMRBNNGRQFWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various proteins and receptors. For instance, pyrrolidine derivatives have been used to target androgen receptors.

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biological pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-cyano-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide with high purity?

- Methodological Answer : Synthesis requires multi-step protocols with strict control of reaction parameters. For example:

- Coupling Reactions : Use anhydrous solvents (e.g., DMF or THF) and coupling agents like HATU or EDCI to link the benzamide and pyridine moieties.

- Temperature Control : Maintain reactions at 0–5°C during cyano-group incorporation to prevent side reactions .

- Catalysts : Employ palladium catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .

- Purification : Use column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures. Confirm purity via HPLC (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify proton environments and carbon frameworks. For example, the 2-oxopyrrolidin-1-yl group shows distinct δ 2.0–2.5 ppm (CH2) and δ 3.4–3.7 ppm (N-CH2) in 1H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for C21H19N4O2: 367.1508) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity and retention time consistency .

Q. What are the recommended protocols for determining the solubility profile of this compound in various solvents?

- Methodological Answer :

- Shake-Flask Method : Dissolve 1 mg of compound in 1 mL of solvent (e.g., DMSO, ethanol, PBS) at 25°C. Vortex for 24 h, centrifuge, and analyze supernatant via UV-Vis spectroscopy .

- Critical Solvents : Prioritize DMSO for stock solutions (50 mM) and PBS for in vitro assays. Note solubility limitations in aqueous buffers (<10 µM) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the coupling of the pyrrolidinone moiety?

- Methodological Answer :

- DOE (Design of Experiments) : Use a factorial design to test variables: temperature (25°C vs. 40°C), solvent (DMF vs. THF), and molar ratios (1:1 vs. 1:1.2). Monitor reaction progress via TLC or LC-MS .

- Quenching Competing Pathways : Add molecular sieves to absorb water in amidation reactions, reducing hydrolysis .

- Kinetic Analysis : Use pseudo-first-order kinetics to identify rate-limiting steps. For example, slower pyridine-methylamine coupling may require longer reaction times (48 h) .

Q. How should researchers approach structural elucidation when NMR data exhibits unexpected splitting patterns?

- Methodological Answer :

- Advanced NMR Techniques : Perform 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity between the pyridine and benzamide groups .

- Computational Modeling : Compare experimental 13C NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to validate assignments .

- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., methylene protons near the pyrrolidinone ring) .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental binding affinities in biological assays?

- Methodological Answer :

- Docking Validation : Use multiple software (AutoDock, Schrödinger) with crystal structures (e.g., PDB 3HKC) to cross-validate binding poses. Adjust force fields for solvation effects .

- Bioassay Replicates : Perform dose-response curves (n ≥ 3) with controls (e.g., ATP for kinase assays). Apply ANOVA and post-hoc tests (Fisher’s PLSD) to assess significance (p < 0.05) .

- Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) and analyze via LC-MS/MS to compare in silico ADMET predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.